Dacemazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

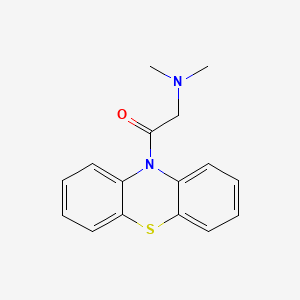

2-(dimethylamino)-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUCYAHWPVLPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199733 | |

| Record name | Dacemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-61-6 | |

| Record name | 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dacemazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACEMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D34UY0QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dacemazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of dacemazine, a phenothiazine (B1677639) derivative. The document outlines the synthetic pathway, starting materials, experimental protocols, and characterization data for the key compounds involved.

Overview of the Synthetic Pathway

This compound is synthesized through a two-step process commencing with the acylation of phenothiazine, followed by a nucleophilic substitution. The synthesis pathway is illustrated below.

Caption: Synthetic pathway of this compound.

The initial step involves the reaction of phenothiazine with chloroacetyl chloride to yield the intermediate, 10-(chloroacetyl)-phenothiazine. Subsequently, this intermediate undergoes a reaction with dimethylamine to produce the final product, this compound.

Starting Materials

The primary starting materials for the synthesis of this compound are:

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) |

| Phenothiazine | C₁₂H₉NS | 199.28 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 |

| Dimethylamine | C₂H₇N | 45.08 |

Experimental Protocols

Synthesis of 10-(Chloroacetyl)-phenothiazine (Intermediate)

This procedure details the acylation of phenothiazine.

Reaction:

Caption: Acylation of Phenothiazine.

Procedure:

-

In a reaction vessel, dissolve 0.01 mol of phenothiazine in 20 mL of dry benzene.

-

In a separate funnel, prepare a solution of 0.01 mol of chloroacetyl chloride in 10 mL of dry benzene containing 1 mL of triethylamine.

-

Add the chloroacetyl chloride solution dropwise to the phenothiazine solution with continuous stirring.

-

After the addition is complete, reflux the reaction mixture on a water bath for 9 hours.

-

Following reflux, distill off the solvent to obtain a residue.

-

Wash the residue with a 5% sodium bicarbonate solution to neutralize and remove any acidic impurities.

-

The resulting crude product can be purified by recrystallization from ethanol.

Quantitative Data:

| Product | Yield | Melting Point (°C) |

| 10-(Chloroacetyl)-phenothiazine | 75% | 109-110 |

Synthesis of this compound

This section describes the nucleophilic substitution reaction to form this compound.

Reaction:

Caption: Synthesis of this compound from the intermediate.

Procedure:

-

Dissolve 10-(chloroacetyl)-phenothiazine in absolute ethanol.

-

Add an appropriate amount of dimethylamine to the solution.

-

Reflux the reaction mixture for 24 hours.[1]

-

After cooling, the product can be isolated and purified using standard techniques.

Characterization Data

10-(Chloroacetyl)-phenothiazine

| Analysis | Data |

| Infrared (IR) | A strong absorption band corresponding to the carbonyl (C=O) group is expected around 1694 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenothiazine ring and a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group. |

This compound

| Analysis | Data |

| Molecular Formula | C₁₆H₁₆N₂OS |

| Molar Mass | 284.38 g/mol |

References

Dacemazine as an H1 Receptor Antagonist: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine, a phenothiazine (B1677639) derivative, is classified as a first-generation H1 histamine (B1213489) antagonist.[1][2][3] This technical guide provides an in-depth exploration of its presumed mechanism of action at the histamine H1 receptor. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the well-established principles of H1 receptor antagonism by first-generation phenothiazines. It details the common experimental protocols used to characterize such compounds, including receptor binding and functional assays. The provided data tables and signaling pathway diagrams are representative of first-generation H1 antagonists and serve as a guide for the expected pharmacological profile of this compound.

Introduction to this compound

This compound is a phenothiazine derivative first described in 1951.[1] While it was never marketed as a standalone drug, it was sold in a combination product as an antispasmodic and antitussive.[1] Its primary pharmacological activity is the antagonism of the histamine H1 receptor.[1][2][3] Like other first-generation H1 antagonists, this compound is expected to cross the blood-brain barrier, which can lead to sedative effects.

Chemical Structure:

-

IUPAC Name: 2-dimethylamino-1-phenothiazin-10-ylethanone[1]

-

Molecular Formula: C16H16N2OS[1]

-

Molar Mass: 284.38 g·mol−1[1]

The Histamine H1 Receptor and its Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[4] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G proteins. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5]

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC, which then phosphorylates various cellular proteins, leading to the physiological effects of histamine.

These effects include smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of an allergic reaction.[4]

Mechanism of Action of this compound as an H1 Antagonist

This compound, as a first-generation H1 antagonist, is presumed to act as an inverse agonist rather than a neutral antagonist. This means that it not only blocks the binding of histamine but also reduces the basal, constitutive activity of the H1 receptor. The primary mechanism involves binding to the orthosteric site of the H1 receptor, the same site that histamine binds to. This binding is competitive and reversible.

By occupying the receptor binding site, this compound stabilizes the inactive conformation of the H1 receptor, thereby preventing its activation by histamine and reducing its basal signaling. This blockade of H1 receptor signaling alleviates the symptoms of allergic reactions.

Experimental Protocols for Characterizing H1 Antagonists

The characterization of an H1 antagonist like this compound involves a series of in vitro experiments to determine its binding affinity and functional activity at the H1 receptor.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. For the H1 receptor, the most commonly used radioligand is [3H]mepyramine.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human H1 receptor.

Experimental Protocol:

-

Membrane Preparation:

-

Culture HEK293T cells transiently expressing the human H1 receptor.

-

Harvest the cells and homogenize them in a binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA protein assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of [3H]mepyramine (e.g., 1-5 nM).[6]

-

Add increasing concentrations of unlabeled this compound (e.g., from 10^-12 to 10^-4 M).[6]

-

Add the cell membrane preparation (a few micrograms of protein per well).

-

Incubate the mixture for a defined period (e.g., 4 hours) at a specific temperature (e.g., 25°C) to reach equilibrium.[6]

-

To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific [3H]mepyramine binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]mepyramine) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Functional Assays

Functional assays measure the ability of a compound to inhibit the cellular response to histamine. Common functional assays for H1 receptor antagonists include measuring changes in intracellular calcium and inositol phosphate (B84403) formation.

Objective: To determine the potency of this compound in inhibiting histamine-induced intracellular calcium increase.

Experimental Protocol:

-

Cell Preparation:

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound for a specific duration.

-

Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

Plot the percentage of inhibition of the histamine-induced calcium response against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the maximal histamine response.

-

Objective: To measure the ability of this compound to inhibit histamine-stimulated inositol phosphate (IP) production.

Experimental Protocol:

-

Cell Labeling:

-

Culture cells expressing the H1 receptor in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Assay Procedure:

-

Pre-incubate the labeled cells with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).

-

Stimulate the cells with histamine for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

-

IP Separation and Quantification:

-

Separate the accumulated [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of inhibition of histamine-induced IP accumulation against the logarithm of the this compound concentration.

-

Determine the IC50 value.

-

Quantitative Data for First-Generation H1 Antagonists

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) - Calcium Assay |

| Promethazine | 0.66[8] | ~1-10 |

| Chlorpromazine | ~1-5[9] | ~5-20 |

| Mepyramine | 2.1 - 3.4[8] | ~2-15 |

Note: These values are compiled from various sources and experimental conditions may differ. They are intended to be representative of the class of compounds.

Conclusion

This compound is a first-generation phenothiazine H1 antagonist. Its mechanism of action is presumed to be the competitive binding to the histamine H1 receptor, acting as an inverse agonist to stabilize the inactive state of the receptor and thereby block the downstream signaling cascade initiated by histamine. The characterization of its specific binding affinity and functional potency would require the application of standard in vitro pharmacological assays, such as radioligand binding and calcium mobilization studies. This technical guide provides the foundational knowledge and experimental framework for such an investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. NB-64-13224-25mg | this compound hydrochloride [25384-29-6] Clinisciences [clinisciences.com]

- 3. medkoo.com [medkoo.com]

- 4. H1 antagonist - Wikipedia [en.wikipedia.org]

- 5. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characteristics of [3H]mepyramine binding in DDT1MF-2 cells: evidence for high affinity binding to a functional histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Temperature dependence of the binding of [3H]mepyramine and related compounds to the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anticancer Properties of Dacemazine: A Technical Guide Based on the Phenothiazine Pharmacophore

Disclaimer: Direct experimental data on the anticancer properties of Dacemazine is scarce in publicly available literature. This document provides a technical guide based on the well-established anticancer activities of the broader class of phenothiazine (B1677639) derivatives, to which this compound belongs. The quantitative data, experimental protocols, and signaling pathways described herein are representative of the phenothiazine class and should be considered as a hypothetical framework for the investigation of this compound.

Introduction

This compound is a phenothiazine derivative, a class of compounds historically utilized for their antipsychotic and antihistaminic properties.[1] Emerging research has repositioned phenothiazines as a promising scaffold in oncology due to their multifaceted anticancer activities.[2][3][4] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways that are often dysregulated in cancer.[1][5] Furthermore, their ability to overcome multidrug resistance enhances their potential as adjuvant therapies.[6][7] This guide outlines the core anticancer properties associated with the phenothiazine pharmacophore, providing a foundational framework for the potential investigation of this compound as an anticancer agent.

Quantitative Data on the Anticancer Activity of Phenothiazine Derivatives

The following tables summarize the in vitro cytotoxicity of various phenothiazine derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50) of Representative Phenothiazine Derivatives

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |

| Trifluoperazine | PC-3 | Prostate Cancer | 6.67[8][9] |

| Trifluoperazine | U-87 | Glioblastoma | 4.88[9] |

| Chlorpromazine | NCI-H446 | Lung Cancer | 8.63 - 18.81[8] |

| Thioridazine | B16 | Melanoma | 1.45[8][9] |

| Fluphenazine | MDA-MB-231 | Breast Cancer | 1.16[8] |

| Novel Phenothiazine Derivative | MGC-803 | Gastric Cancer | 1.2[9] |

| PEGylated Phenothiazine | HeLa | Cervical Cancer | ~55[8] |

| PEGylated Phenothiazine | CT26 | Colon Carcinoma | 24.19[9] |

Table 2: Effect of Phenothiazine Derivatives on Cell Cycle Distribution

| Compound | Cell Line | Concentration (µM) | Effect |

| Trifluoperazine | Melanoma Cells | 10 | G0/G1 Arrest[1] |

| Chlorpromazine | Leukemic Cells | 5-20 | G2/M Arrest[10][11] |

| 10H-3,6-diazaphenothiazine | A2780 | 15 | G2/M Arrest[12] |

Key Signaling Pathways Modulated by Phenothiazines

Phenothiazine derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and survival. Phenothiazines have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[2][3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by phenothiazines.

MAPK/ERK Pathway

The MAPK/ERK pathway is another key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers. Phenothiazines can modulate this pathway to exert their anticancer effects.[2][5]

References

- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 3. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenothiazines and Selenocompounds: A Potential Novel Combination Therapy of Multidrug Resistant Cancer | Anticancer Research [ar.iiarjournals.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]

- 12. 10 H-3,6-Diazaphenothiazine induces G2/M phase cell cycle arrest and caspase-dependent apoptosis and inhibits cell invasion of A2780 ovarian carcinoma cells through the regulation of NF-κB and (BIRC6-XIAP) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Dacemazine and its Analogs

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of Dacemazine, a phenothiazine (B1677639) derivative. Given the limited direct SAR studies on this compound, this document extends its analysis to the broader class of phenothiazine derivatives to elucidate the structural features governing their biological activities. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as Ahistan and Histantine, is a phenothiazine derivative first described in 1951.[1] It primarily functions as a histamine (B1213489) H1 antagonist.[1] Although never marketed as a standalone drug, it was a component in the antispasmodic and antitussive medication Codopectyl.[1] Furthermore, this compound has been investigated for its potential as an anticancer agent.[1] The core structure of this compound is based on the phenothiazine tricycle, a scaffold known for its diverse pharmacological activities.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from phenothiazine.[1]

-

Amide Formation: Phenothiazine is reacted with chloroacetyl chloride to form 10-(chloroacetyl)-phenothiazine.[1]

-

Displacement Reaction: The resulting intermediate undergoes a displacement reaction with dimethylamine (B145610) to yield this compound.[1]

Structure-Activity Relationship of Phenothiazine Derivatives

While specific SAR studies on this compound are not extensively documented, the broader class of phenothiazine derivatives has been the subject of numerous investigations, particularly as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2][3] These studies provide valuable insights into how modifications of the phenothiazine scaffold can impact biological activity.

Phenothiazine derivatives have shown promise as both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[2][3]

Key Structural Features for Cholinesterase Inhibition:

-

Phenothiazine Core: The tricyclic phenothiazine ring system is a crucial feature for binding to the active site of cholinesterases.

-

Side Chain: The nature of the substituent at the 10-position of the phenothiazine ring significantly influences the inhibitory activity.

-

Substituents on the Aromatic Rings: Modifications on the aromatic rings of the phenothiazine core can also modulate activity.

The following table summarizes the quantitative data from SAR studies on various phenothiazine derivatives as cholinesterase inhibitors.

| Compound | Target | IC50 (ng/mL) | Reference |

| Chlorpromazine (CPM) | AChE | 11 | [4] |

| CPM S-oxide | AChE | 1.8 | [4] |

| Promethazine (PMZ) | AChE | 17 | [4] |

| PMZ S-oxide | AChE | 2.5 | [4] |

| Thioridazine (THZ) 2S,5S-dioxide | AChE | 27 | [4] |

Observations from SAR Studies:

-

Oxidation of the sulfur atom in the phenothiazine ring (to form S-oxides) can significantly increase the inhibitory potency against AChE.[4]

-

Computational studies, such as 3D-QSAR, have been employed to develop predictive models for the BuChE inhibitory activity of phenothiazine derivatives.[2] These models suggest that a four-point common pharmacophore, consisting of one acceptor, one hydrophobic region, and two aromatic ring centers, is important for activity.[2]

-

Molecular docking studies have revealed that phenothiazine derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of phenothiazine derivatives.

A common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Protocol:

-

Reagent Preparation:

-

Phosphate (B84403) buffer (pH 8.0)

-

AChE solution

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Test compound solutions at various concentrations

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound.

-

Incubate the mixture for a predefined period.

-

Initiate the reaction by adding ATCI and DTNB.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., AChE, PDB ID: 4EY7) from the Protein Data Bank.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Ligand Preparation:

-

Draw the 2D structures of the phenothiazine derivatives and convert them to 3D structures.

-

Minimize the energy of the ligand structures.

-

-

Docking Simulation:

-

Define the binding site on the protein.

-

Use a docking program (e.g., Glide, AutoDock) to dock the ligands into the defined binding site.

-

-

Analysis:

Signaling Pathways

The biological activities of this compound and its analogs are mediated through their interaction with specific signaling pathways.

As a histamine H1 antagonist, this compound blocks the action of histamine on H1 receptors.

Conclusion

While direct and extensive SAR studies on this compound are limited, the analysis of the broader phenothiazine class provides significant insights into the structural requirements for biological activity, particularly as cholinesterase inhibitors. The phenothiazine scaffold is a versatile platform for drug design, and further modifications to the core, the N10-side chain, and the aromatic rings can lead to the development of more potent and selective compounds. The experimental and computational protocols outlined in this guide provide a framework for future SAR studies aimed at optimizing the therapeutic potential of this compound and its analogs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacophore based 3DQSAR of phenothiazines as specific human butyrylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on Dacemazine's Therapeutic Potential: An Overview of Available Information

A comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed preclinical data for Dacemazine, a phenothiazine (B1677639) derivative first described in 1951. While identified as a histamine (B1213489) H1 antagonist and having been assessed for potential anticancer properties, the foundational quantitative and mechanistic data required for a complete preclinical profile are not readily accessible. This document summarizes the limited information available and highlights the gaps in the existing knowledge base.

Introduction to this compound

This compound is a pharmaceutical compound belonging to the phenothiazine class of chemicals.[1] Historically, it has been recognized for its action as a histamine antagonist at the H1 subtype.[1] Although it was never commercialized as a standalone therapeutic agent, a combination product containing this compound and di-tert-butylnaphthalenesulfonate was marketed under the trade name Codopectyl as an antispasmodic and antitussive.[1] There is also mention in the literature of its evaluation as a potential anticancer drug.[1]

Pharmacodynamics: Mechanism of Action

The primary mechanism of action attributed to this compound is the antagonism of the histamine H1 receptor.[1] Histamine H1 receptors are G-protein coupled receptors that, upon activation by histamine, mediate a variety of physiological responses, including allergic inflammation, smooth muscle contraction, and increased vascular permeability. As an antagonist, this compound would be expected to block these effects.

However, detailed preclinical studies characterizing its binding affinity (e.g., Kᵢ or IC₅₀ values) at the H1 receptor, its selectivity for the H1 receptor over other histamine receptor subtypes (H2, H3, H4) and other physiologically relevant receptors, are not available in the published literature.

Signaling Pathways

Due to the lack of specific mechanistic studies on this compound, a detailed signaling pathway diagram cannot be constructed. However, a generalized diagram for H1 receptor signaling is provided below for contextual understanding. Antagonists like this compound would act to inhibit this pathway.

Caption: Generalized Histamine H1 Receptor Signaling Pathway.

Pharmacokinetics, Efficacy, and Toxicology

A comprehensive search for preclinical data on the pharmacokinetics (absorption, distribution, metabolism, excretion), in vivo efficacy in animal models, and toxicology of this compound did not yield any specific results. For a compound to progress in drug development, these studies are critical. The absence of such data in the public domain suggests that either these studies were not conducted, were not published, or the results were not favorable for continued development.

Experimental Protocols

Detailed experimental protocols for any preclinical evaluation of this compound are not available in the reviewed literature. For context, a generalized workflow for the preclinical assessment of a novel H1 antagonist is presented below.

Caption: Generalized Preclinical Workflow for an H1 Antagonist.

Conclusion

The available preclinical data on this compound is insufficient to form a detailed technical guide on its therapeutic potential. The primary information identifies it as a phenothiazine-class H1 antagonist.[1] However, critical quantitative data regarding its pharmacodynamic profile, pharmacokinetic properties, efficacy in relevant disease models, and safety/toxicology are not present in the public scientific literature. This lack of data is likely a consequence of the era in which the compound was first developed, where the standards and practices for preclinical drug development and data dissemination were vastly different from today. For researchers, scientists, and drug development professionals, this compound remains a compound of historical interest with an incomplete and largely undocumented preclinical profile.

References

An In-depth Technical Guide on the Effects of Dacemazine on Histamine-Mediated Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine, a phenothiazine (B1677639) derivative, is recognized for its antagonistic activity at the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the effects of this compound on histamine-mediated signaling pathways. Due to the limited availability of specific quantitative data for this compound, this document leverages data from structurally related and well-characterized phenothiazine H1 antagonists, such as trifluoperazine (B1681574) and chlorpromazine, to present a representative pharmacological profile. This guide details the molecular interactions of this compound with the H1 receptor, its impact on downstream second messenger systems, and provides standardized protocols for in vitro characterization. The included data, experimental methodologies, and signaling pathway diagrams are intended to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a compound belonging to the phenothiazine class of drugs, which are known for their diverse pharmacological activities. Structurally, this compound is characterized by the tricyclic phenothiazine core, a feature shared by many first-generation antihistamines. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, a Gq-protein coupled receptor (GPCR) integral to allergic and inflammatory responses.

Histamine, a key mediator in these responses, elicits its effects by binding to one of four receptor subtypes (H1, H2, H3, and H4). The H1 receptor, upon activation by histamine, couples to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in various physiological responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

This compound, by acting as an H1 antagonist, is expected to competitively inhibit the binding of histamine to the H1 receptor, thereby attenuating these downstream signaling events. This guide will explore the specifics of this interaction and the methodologies used to characterize it.

Quantitative Data on Phenothiazine H1 Antagonists

Table 1: H1 Receptor Binding Affinities of Representative Phenothiazine Antagonists

| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Trifluoperazine | [³H]mepyramine | Astrocytoma cell membranes | 52 | [1] |

| Chlorpromazine | [³H]mepyramine | N/A | 3 | [2] |

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of Histamine-Induced Signaling by Representative Phenothiazine Antagonists

| Compound | Assay | Cell Line | IC₅₀ | Reference |

| Trifluoperazine | Inhibition of histamine-induced phosphoinositide hydrolysis | Human astrocytoma cells (1321N1) | Not explicitly stated, but potent inhibition observed | [1] |

| Chlorpromazine | Inhibition of store-operated calcium entry | PC12 cells | 24 ± 2 µM (for thapsigargin-induced entry) | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of H1 receptor antagonists like this compound on histamine-mediated signaling.

Radioligand Binding Assay for H1 Receptor

This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a commonly used H1 receptor antagonist radioligand).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human H1 receptor and harvest.

-

Homogenize cells in ice-cold assay buffer and centrifuge.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, [³H]mepyramine (at a concentration close to its Kd, e.g., 1-5 nM), and receptor membranes.

-

Non-specific Binding: Assay buffer, [³H]mepyramine, non-specific binding control, and receptor membranes.

-

Competition Binding: Assay buffer, [³H]mepyramine, serial dilutions of this compound, and receptor membranes.

-

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol measures the ability of an antagonist to inhibit histamine-induced increases in intracellular calcium concentration.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the histamine H1 receptor (e.g., HeLa, CHO, or HEK293 cells).

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Histamine.

-

Test Compound: this compound.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Compound Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of this compound to the wells.

-

Incubate at room temperature for 15-30 minutes.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value from the resulting dose-response curve.

-

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay quantifies the ability of an antagonist to block histamine-induced production of inositol phosphates, a direct measure of Gq-pathway activation.

Materials:

-

Cell Line: A cell line expressing the histamine H1 receptor.

-

[³H]-myo-inositol.

-

Labeling Medium: Inositol-free medium.

-

Stimulation Buffer: HBSS with 10 mM LiCl.

-

Histamine.

-

Test Compound: this compound.

-

Quenching Solution: 0.1 M Formic acid.

-

Anion exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Cell Labeling:

-

Plate cells and grow to near confluency.

-

Replace the culture medium with labeling medium containing [³H]-myo-inositol.

-

Incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Compound Treatment:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of this compound in stimulation buffer for 15-30 minutes.

-

-

Stimulation:

-

Add histamine to the wells to stimulate IP production.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

-

Extraction:

-

Stop the reaction by adding ice-cold quenching solution.

-

Collect the cell lysates.

-

-

Separation of Inositol Phosphates:

-

Apply the lysates to anion exchange columns.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with a high salt buffer.

-

-

Quantification:

-

Add scintillation cocktail to the eluates and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for the inhibition of histamine-stimulated IP accumulation.

-

Mandatory Visualizations

Signaling Pathway of the Histamine H1 Receptor

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Radioligand Binding Assay

Caption: Workflow for determining H1 receptor binding affinity using a radioligand assay.

Logical Relationship in a Functional Antagonism Assay

Caption: Logical flow of a functional antagonism assay for this compound at the H1 receptor.

Conclusion

This compound, as a phenothiazine derivative, is a potent histamine H1 receptor antagonist. While direct quantitative data for this compound is sparse, the information available for structurally related compounds provides a strong basis for understanding its mechanism of action. This compound is expected to exhibit high affinity for the H1 receptor and effectively antagonize histamine-induced, Gq-mediated signaling, including intracellular calcium mobilization and inositol phosphate production. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other novel H1 receptor antagonists. The provided visualizations offer a clear representation of the underlying molecular pathways and experimental workflows. This technical guide serves as a foundational resource for researchers aiming to further investigate the pharmacological properties of this compound and its potential therapeutic applications.

References

- 1. Trifluoperazine inhibits phosphoinositide hydrolysis as a histamine H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Chlorpromazine inhibits store-operated calcium entry and subsequent noradrenaline secretion in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Dacemazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine, a phenothiazine (B1677639) derivative first synthesized in 1951, represents an early exploration into the therapeutic potential of this chemical class beyond their initial use as antipsychotics. Identified as a potent histamine (B1213489) H1 receptor antagonist, this compound was investigated for its antihistaminic and potential anticancer properties. Despite these early studies, it was never commercialized as a standalone pharmaceutical agent but was a component of the combination drug Codopectyl, used as an antispasmodic and antitussive. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical development of this compound, collating the available scientific data.

Introduction

This compound, also known as Ahistan and Histantine, is chemically designated as 10-(dimethylaminoacetyl)phenothiazine.[1] It belongs to the phenothiazine class of compounds, a group of molecules that have yielded a wide range of therapeutically active agents. The initial discovery of phenothiazine derivatives as antihistamines in the 1940s paved the way for the synthesis and evaluation of numerous analogues, including this compound.[2] This document details the scientific journey of this compound from its initial synthesis to its preclinical evaluation.

Discovery and Synthesis

This compound was first described in a 1951 publication by Dahlbom and Ekstrand as part of a series of 10-aminoacylphenothiazine derivatives.[1][3] The synthesis of this compound is a two-step process starting from phenothiazine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine

-

Reactants: Phenothiazine and chloroacetyl chloride.

-

Procedure: An amide formation reaction is carried out between phenothiazine and chloroacetyl chloride. This typically involves reacting equimolar amounts of the two reactants in an inert solvent, possibly in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The reaction mixture is then worked up to isolate the intermediate product, 10-(chloroacetyl)phenothiazine.[1]

-

Reaction:

-

Phenothiazine + Chloroacetyl chloride → 10-(Chloroacetyl)phenothiazine + HCl

-

Step 2: Synthesis of this compound

-

Reactants: 10-(Chloroacetyl)phenothiazine and dimethylamine (B145610).

-

Procedure: The chloro group on the acetyl moiety of 10-(chloroacetyl)phenothiazine is displaced by dimethylamine. This nucleophilic substitution reaction is typically performed by treating the intermediate with an excess of dimethylamine in a suitable solvent. The final product, this compound, is then isolated and purified.[1]

-

Reaction:

-

10-(Chloroacetyl)phenothiazine + Dimethylamine → this compound + Dimethylamine Hydrochloride

-

The overall synthetic workflow can be visualized as follows:

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound functions as a histamine H1 receptor antagonist.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to various physiological responses, including allergic and inflammatory reactions.

Signaling Pathway of the Histamine H1 Receptor

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG mediate the downstream effects of H1 receptor activation.

As an antagonist, this compound binds to the H1 receptor but does not activate it, thereby blocking the binding of histamine and preventing the initiation of this signaling cascade.

Preclinical Studies and Quantitative Data

Antihistaminic Activity

The primary therapeutic action of this compound is its ability to antagonize the H1 receptor. The potency of this interaction is a critical parameter.

Table 1: Histamine H1 Receptor Binding Affinity of this compound (Data Not Available)

| Compound | Test System | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | (Not Available) | Ki (nM) | (Not Available) | (Not Available) |

| this compound | (Not Available) | IC50 (nM) | (Not Available) | (Not Available) |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are standard measures of ligand-receptor binding affinity.

Anticancer Activity Assessment

This compound was also evaluated for its potential as an anticancer agent.[1] A 1952 study by Karolyhazy et al. investigated the "anticarcinogenic effect of dimethylaminoacetyl-phentiazide (ahistan)".[1] The specifics of the cell lines used and the quantitative measures of efficacy are not detailed in currently accessible literature.

Table 2: In Vitro Anticancer Activity of this compound (Data Not Available)

| Cell Line | Assay Type | Parameter | Value | Reference |

|---|

| (Not Available) | (Not Available) | IC50 (µM) | (Not Available) | Karolyhazy et al., 1952 |

Note: IC50 in this context refers to the concentration of the drug that inhibits 50% of cancer cell growth or viability.

Clinical Development and History

The development timeline of this compound can be summarized as follows:

Conclusion

This compound is a noteworthy example of early phenothiazine research, demonstrating the diverse pharmacological activities inherent in this chemical scaffold. While its journey as a potential therapeutic was short-lived and it did not achieve standalone commercial success, its history provides valuable insights into the drug discovery process of the mid-20th century. The lack of readily available, detailed quantitative data highlights the challenges in retrospectively constructing a complete pharmacological profile for older, less-developed compounds. Further investigation into the original research articles from the 1950s would be necessary to fully elucidate the quantitative aspects of this compound's pharmacology.

References

In-Depth Technical Guide to the Physicochemical Properties of Dacemazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine, also known by the names Ahistan and Histantine, is a phenothiazine (B1677639) derivative.[1] Primarily recognized for its activity as a histamine (B1213489) H1 receptor antagonist, it has been explored for various therapeutic applications since its first description in 1951.[1] Although never marketed as a standalone drug, it was a component of the antispasmodic and antitussive medication Codopectyl and has been investigated for its potential as an anticancer agent.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores its primary and potential off-target signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound is fundamental for drug development, influencing formulation, delivery, and bioavailability.

Chemical Structure and Identity

| Property | Value | Source |

| IUPAC Name | 2-(dimethylamino)-1-(10H-phenothiazin-10-yl)ethan-1-one | Wikipedia |

| CAS Number | 518-61-6 | [1] |

| Chemical Formula | C16H16N2OS | [1] |

| Molecular Weight | 284.38 g/mol | [1] |

| Canonical SMILES | CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | PubChem |

| InChI Key | HKUCYAHWPVLPFN-UHFFFAOYSA-N | PubChem |

Quantitative Physicochemical Data

| Property | Value | Method |

| Melting Point | Not available. | Requires experimental determination. |

| Boiling Point | Not available. | Requires experimental determination. |

| Aqueous Solubility | Not available. | Requires experimental determination. |

| pKa | Not available. | Requires experimental determination. |

| LogP (XlogP3-AA) | 3.1 | Predicted |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections provide methodologies for determining the key properties of this compound.

Melting Point Determination

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate to approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Aqueous Solubility Determination

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.

-

Procedure:

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group.

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.

LogP Determination

Methodology: HPLC Method

-

Principle: The logarithm of the retention factor (k) of a compound on a reversed-phase HPLC column is linearly related to its logP value.

-

Procedure:

-

A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).

-

The retention time of each standard is measured, and the retention factor (k) is calculated.

-

A calibration curve is constructed by plotting the log k of the standards against their known logP values.

-

This compound is then injected under the same chromatographic conditions, and its retention factor is determined.

-

-

Calculation: The logP of this compound is calculated from the calibration curve using its measured retention factor.

Signaling Pathways

This compound's primary pharmacological effect is the antagonism of the histamine H1 receptor. However, as a phenothiazine derivative, it may exhibit a broader pharmacological profile by interacting with other receptor systems.

Primary Signaling Pathway: Histamine H1 Receptor Antagonism

This compound acts as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. The signaling cascade initiated by H1 receptor activation, which is inhibited by this compound, is as follows:

Potential Off-Target Signaling Pathways

Phenothiazine derivatives are known to interact with various other receptors, which can contribute to both their therapeutic effects and side-effect profiles. While specific data for this compound is limited, the following pathways represent potential off-target interactions based on its chemical class.

Experimental Workflow for In Vitro Characterization

A logical workflow is essential for the systematic in vitro characterization of a compound like this compound.

Conclusion

This compound is a phenothiazine derivative with established histamine H1 receptor antagonist activity. While its basic chemical identity is known, a comprehensive experimental characterization of its physicochemical properties is lacking in publicly available literature and is essential for any further research and development. The provided experimental protocols offer a roadmap for obtaining this critical data. Furthermore, while its primary signaling pathway is understood, the potential for off-target interactions, characteristic of the phenothiazine class, warrants further investigation to fully elucidate its pharmacological profile. This guide serves as a foundational resource for researchers embarking on the study of this compound, highlighting the knowns and the necessary future directions for a complete understanding of this compound.

References

Dacemazine: A Phenothiazine Derivative with Untapped Potential as a Lead Compound for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Dacemazine, a phenothiazine (B1677639) derivative first described in 1951, presents a compelling starting point for drug discovery initiatives. Initially characterized as a histamine (B1213489) H1 antagonist and briefly explored for its anticancer properties, this compound's full therapeutic potential remains largely unexplored. This technical guide synthesizes the available, albeit limited, information on this compound and extrapolates from the broader class of phenothiazines to illuminate its potential as a lead compound. While specific quantitative data for this compound is scarce in publicly available literature, the well-documented activities of related compounds provide a strong rationale for its further investigation. This document outlines the known characteristics of this compound, hypothesizes its mechanisms of action based on the phenothiazine scaffold, and provides a roadmap for its systematic evaluation through detailed experimental protocols and a focus on key signaling pathways.

Introduction to this compound

This compound, with the IUPAC name 2-dimethylamino-1-phenothiazin-10-ylethanone, is a derivative of the phenothiazine core structure.[1] Historically, it has been recognized for its antagonism of the histamine H1 receptor.[1] While it was never commercialized as a standalone drug, it was a component of an antispasmodic and antitussive formulation and was also the subject of early-stage anticancer research.[1] The renewed interest in drug repurposing and the established broad-spectrum bioactivity of the phenothiazine class of compounds make this compound a promising candidate for further investigation.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-dimethylamino-1-phenothiazin-10-ylethanone | [1] |

| Synonyms | Ahistan, Histantine | [1] |

| Molecular Formula | C16H16N2OS | [1] |

| Molar Mass | 284.38 g·mol−1 | [1] |

| CAS Number | 518-61-6 | [1] |

Synthesis of this compound

A documented synthesis of this compound involves a two-step process starting from phenothiazine.[1]

Reaction Scheme:

-

Amide Formation: Phenothiazine is reacted with chloroacetyl chloride to yield 10-(chloroacetyl)-phenothiazine.[1]

-

Displacement Reaction: The resulting intermediate is then treated with dimethylamine (B145610) to displace the chlorine atom, affording this compound.[1]

Potential Therapeutic Applications and Mechanisms of Action

While this compound's primary established activity is as a histamine H1 antagonist, the broader phenothiazine class exhibits a wide range of pharmacological effects, including anticancer properties. The potential of this compound as a lead compound lies in the exploration of these additional activities.

Histamine H1 Receptor Antagonism

As a histamine H1 antagonist, this compound is expected to block the effects of histamine at H1 receptors. This action is the basis for its potential use in allergic conditions. The downstream signaling of the H1 receptor involves the activation of Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.

Anticancer Activity

The phenothiazine scaffold is a known "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent anticancer activity. While specific studies on this compound are lacking, the general mechanisms of action for anticancer phenothiazines likely apply and warrant investigation for this compound. These mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.

Potential Anticancer Signaling Pathways Modulated by this compound:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many phenothiazine derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by phenothiazines can lead to cell cycle arrest and apoptosis.

Quantitative Data on Related Phenothiazines

Table 1: In Vitro Anticancer Activity of Selected Phenothiazines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorpromazine | A-549 (Lung) | 15.6 | F-G. Wu et al., 2013 |

| Thioridazine | HCT-116 (Colon) | 8.2 | F-G. Wu et al., 2013 |

| Fluphenazine | MCF-7 (Breast) | 12.5 | J.E. N. S. Horn et al., 2011 |

| Trifluoperazine | PC-3 (Prostate) | 10.3 | J.E. N. S. Horn et al., 2011 |

Table 2: Acute Toxicity of Selected Phenothiazines

| Compound | Animal Model | Route | LD50 (mg/kg) | Reference |

| Chlorpromazine | Mouse | Oral | 145 | RTECS |

| Thioridazine | Mouse | Oral | 425 | RTECS |

| Fluphenazine | Mouse | Oral | 160 | RTECS |

| Trifluoperazine | Mouse | Oral | 250 | RTECS |

Table 3: Histamine H1 Receptor Binding Affinity of Selected Antihistamines

| Compound | Receptor Source | Kᵢ (nM) | Reference |

| Mepyramine | Guinea pig brain | 1.2 | A.S. Kulkarni et al., 1997 |

| Diphenhydramine | Human recombinant | 24 | A.S. Kulkarni et al., 1997 |

| Promethazine | Guinea pig brain | 2.0 | A.S. Kulkarni et al., 1997 |

Recommended Experimental Protocols for this compound Evaluation

To thoroughly assess the potential of this compound as a lead compound, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a detailed methodology for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Workflow:

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound for the H1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a source rich in H1 receptors (e.g., guinea pig cerebellum or cells engineered to express the human H1 receptor).

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the H1 receptor (e.g., [³H]-mepyramine), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.

-

Protein Extraction: Lyse the cells and collect the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Conclusion and Future Directions

This compound represents a promising, yet underdeveloped, lead compound for drug discovery. Its phenothiazine core suggests a high probability of interesting biological activities beyond its known H1 receptor antagonism, particularly in the realm of oncology. The immediate next steps in the evaluation of this compound should focus on generating robust, specific quantitative data for its efficacy and toxicity. The experimental protocols outlined in this guide provide a clear path forward for this essential data acquisition. Subsequent research should then focus on medicinal chemistry efforts to optimize the this compound scaffold for improved potency and selectivity against identified therapeutic targets, ultimately paving the way for preclinical and clinical development. The lack of extensive existing data on this compound should be viewed not as a limitation, but as an opportunity to explore a potentially valuable area of chemical space.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Dacemazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine, a phenothiazine (B1677639) derivative also known as Ahistan, has been identified as a compound with potential anticancer properties.[1][2] As a member of the phenothiazine class of compounds, its mechanism of cytotoxic action may involve the induction of cellular stress pathways, similar to other compounds in this class which have been shown to cause mitochondrial dysfunction and the formation of reactive oxygen species. A thorough in vitro evaluation is essential to characterize the cytotoxic profile of this compound and determine its therapeutic potential.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability by measuring the metabolic activity of living cells. The provided protocol can be adapted for various adherent cancer cell lines and serves as a foundational method for determining the dose-dependent cytotoxic effects of this compound.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of a cell population by 50%. The following table is a template illustrating how to present IC50 values for this compound against a panel of cancer cell lines after a 48-hour exposure period.

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value: 25.5 |

| A549 | Lung Carcinoma | Hypothetical Value: 42.1 |

| HeLa | Cervical Cancer | Hypothetical Value: 33.8 |

| HepG2 | Hepatocellular Carcinoma | Hypothetical Value: 51.3 |

Experimental Protocols

MTT Assay for Cell Viability

This protocol details the steps for determining the cytotoxicity of this compound on a selected cancer cell line.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with could be 0.1, 1, 10, 25, 50, 75, and 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the treatment period, add 20 µL of the MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

After the incubation, carefully remove the medium containing the MTT reagent.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use the blank wells to zero the plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols for In Vivo Efficacy Testing of Dacemazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo efficacy testing of Dacemazine, a phenothiazine (B1677639) derivative with potential therapeutic applications as both an anticancer agent and a histamine (B1213489) H1 antagonist. The following sections outline animal models and experimental procedures to evaluate these distinct activities.

Section 1: Anticancer Efficacy Testing of this compound